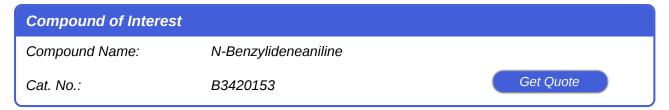


# An In-depth Technical Guide to N-Benzylideneaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of **N-Benzylideneaniline**, a significant intermediate in organic synthesis.

## Core Properties of N-Benzylideneaniline

**N-Benzylideneaniline**, also known as benzalaniline, is an imine compound formed from the condensation of benzaldehyde and aniline. It serves as a crucial precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

The key physicochemical properties of **N-Benzylideneaniline** are summarized in the table below for easy reference.



Property	Value	References
Molecular Formula	C13H11N	[1][2][3]
Molecular Weight	181.23 g/mol	[1][2][3]
CAS Number	538-51-2	[1][2][4]
Appearance	Yellowish crystalline powder/needles	[2][5]
Melting Point	52-54 °C	[1][4]
Boiling Point	300 °C at 760 mmHg	[5]
Solubility	Soluble in ethanol, ether, chloroform, and acetic anhydride; partly soluble in water.	[1][5]

## **Experimental Protocols**

Detailed methodologies for the synthesis and characterization of **N-Benzylideneaniline** are critical for reproducible research. Below is a standard laboratory protocol for its synthesis and an overview of its characterization.

This protocol details the direct condensation reaction between benzaldehyde and aniline.[6][7]

#### Materials:

- Benzaldehyde (1 mole, 106 g), freshly distilled
- · Aniline (1 mole, 93 g), freshly distilled
- 95% Ethanol
- 500-cc three-necked, round-bottomed flask
- Mechanical stirrer



- Beakers
- Büchner funnel
- Ice bath

#### Procedure:

- Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, roundbottomed flask equipped with a mechanical stirrer.
- While rapidly stirring, add 93 g (1 mole) of freshly distilled aniline to the flask. A reaction will occur within seconds, characterized by the evolution of heat and the separation of water.
- Allow the reaction mixture to stand for fifteen minutes.
- In a separate 600-cc beaker, prepare 165 cc of 95% ethanol. Pour the reaction mixture into the ethanol with vigorous stirring.
- Crystallization should begin within approximately five minutes. Allow the mixture to stand for ten minutes at room temperature.
- Following the room temperature incubation, place the beaker in an ice-water bath for thirty minutes to facilitate further crystallization.
- Collect the resulting crystals by suction filtration using a large Büchner funnel. Press the solid mass to remove excess solvent.
- Air-dry the collected product. The expected yield of pure **N-benzylideneaniline**, melting at 52°C, is between 152–158 g (84–87% of the theoretical amount).[7]
- For higher purity, the product can be recrystallized from 85% ethanol.

**N-Benzylideneaniline** is commonly characterized to confirm its structure and purity.

 Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the presence of a characteristic stretching vibration peak for the azomethine group (C=N) typically observed around 1625-1630 cm<sup>-1</sup>.[8][9]

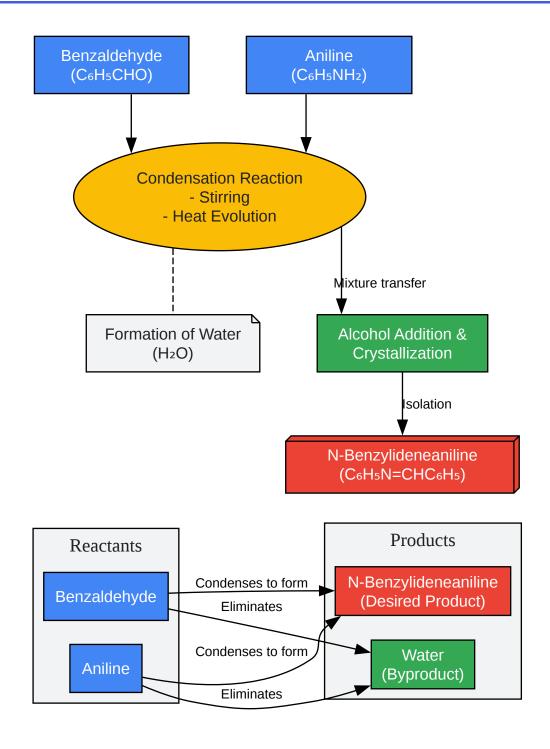


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: The proton of the azomethine group (CH=N) shows a characteristic signal around 10.0 ppm.[8][9]
  - <sup>13</sup>C NMR: The carbon of the azomethine group (CH=N) displays a signal at approximately
    193.8 ppm.[8][9]

## **Visualized Workflow and Relationships**

The following diagrams illustrate the synthesis pathway and the logical relationship of the components involved in the preparation of **N-Benzylideneaniline**.





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